Leucomycin A13

Description

Properties

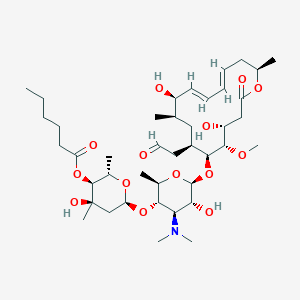

IUPAC Name |

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H69NO14/c1-10-11-13-18-31(46)54-39-27(5)52-33(23-41(39,6)49)55-36-26(4)53-40(35(48)34(36)42(7)8)56-37-28(19-20-43)21-24(2)29(44)17-15-12-14-16-25(3)51-32(47)22-30(45)38(37)50-9/h12,14-15,17,20,24-30,33-40,44-45,48-49H,10-11,13,16,18-19,21-23H2,1-9H3/b14-12+,17-15+/t24-,25-,26-,27+,28+,29+,30-,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDHGRIZNLIHBG-TYBIZVFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)O)C)O)C)CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H69NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474630 | |

| Record name | Leucomycin A13 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

800.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78897-52-6 | |

| Record name | Leucomycin A13 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78897-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucomycin A13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078897526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucomycin A13 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEUCOMYCIN A13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/248RTG654T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of Leucomycin A13 from Streptomyces kitasatoensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Discovery and Characterization

The leucomycin (B7888351) complex, a family of over 14 related 16-membered macrolide antibiotics, was first isolated in 1953 from the soil bacterium Streptomyces kitasatoensis. Among the most abundant components of this complex are analogues A1, A4, A5, and A13[1]. Leucomycin A13 is distinguished as the most non-polar member of this family. The leucomycins exhibit a broad spectrum of activity against Gram-positive bacteria and are known to act by inhibiting protein synthesis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 78897-52-6 |

| Molecular Formula | C₄₁H₆₉NO₁₄ |

| Molecular Weight | 800.0 g/mol |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility.[1] |

Biological Activity of this compound

This compound demonstrates significant antibacterial activity. Table 2 summarizes the reported Minimum Inhibitory Concentrations (MICs) against various bacterial strains and its potency in ribosome binding.

| Organism | MIC (µg/mL) |

| Bacillus subtilis | 0.16 |

| Staphylococcus aureus | 0.16 |

| Micrococcus luteus | 0.08 |

| Escherichia coli | >10 |

| Assay | IC₅₀ (µM) |

| Ribosome Binding | 1.2 |

Production and Isolation

The production of the leucomycin complex is achieved through fermentation of Streptomyces kitasatoensis. The composition of the complex can be manipulated by altering the fermentation medium, particularly through the addition of amino acid precursors.

Fermentation

Streptomyces kitasatoensis is typically cultured in a nutrient-rich medium under aerobic conditions. While specific media compositions vary, they generally contain sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal, yeast extract), and essential minerals.

The relative abundance of different leucomycin analogues can be influenced by the addition of specific precursors to the fermentation broth. For instance, the addition of L-valine directs biosynthesis towards the production of leucomycin A4 and A5, while the addition of L-leucine favors the production of leucomycin A1 and A3[2][3]. By supplementing the medium with L-leucine, the combined yield of leucomycin A1 and A3 can be increased to as high as 80-90% of the total leucomycin complex produced[4]. This principle of precursor-directed biosynthesis is a key strategy for enriching the fermentation broth with desired leucomycin components.

Isolation and Purification

A definitive, detailed protocol for the preparative isolation of this compound has not been found in the available literature. However, the general procedure for isolating components of the leucomycin complex involves extraction followed by chromatographic separation.

The first step in the isolation process is the extraction of the leucomycin complex from the fermentation broth. This is typically achieved using a water-immiscible organic solvent such as ethyl acetate (B1210297). The organic extract is then concentrated to yield a crude mixture of leucomycins.

The separation of the individual leucomycin components is a significant challenge due to their structural similarity. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique employed for this purpose.

General RP-HPLC Protocol for Leucomycin Complex Separation:

-

Stationary Phase: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution system is employed, commonly consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase can be adjusted to optimize separation.

-

Detection: UV detection at approximately 232 nm is suitable for monitoring the elution of leucomycin components.

While specific gradient conditions for the isolation of this compound are not available, a shallow gradient with a slow increase in the organic modifier concentration would likely be necessary to achieve the resolution required to separate the numerous components of the leucomycin complex. The non-polar nature of this compound suggests it would have a longer retention time compared to the more polar members of the complex under reversed-phase conditions.

The following diagram illustrates a general workflow for the isolation and purification of the leucomycin complex.

Caption: General workflow for the production and isolation of the leucomycin complex.

Biosynthesis of Leucomycin

The biosynthesis of leucomycin in Streptomyces kitasatoensis follows a Type I polyketide synthase (PKS) pathway. The aglycone core of leucomycin is assembled from acetate and propionate (B1217596) units, followed by modifications such as glycosylation.

The Leucomycin Biosynthetic Gene Cluster

The genetic blueprint for leucomycin biosynthesis is located in a dedicated gene cluster. While the specific functions of all genes within the leucomycin cluster have not been fully elucidated, analysis of homologous gene clusters, such as the one for lincomycin (B1675468) biosynthesis, provides significant insights. The lincomycin gene cluster contains genes encoding enzymes for the synthesis of the amino acid and sugar moieties, as well as for their subsequent condensation and modification. It is highly probable that the leucomycin gene cluster is organized in a similar fashion, with genes (lcm) responsible for the synthesis of the polyketide chain, the deoxy sugars, and the acyl side chains.

Proposed Biosynthetic Pathway

Based on the understanding of Type I PKS systems and homology to other macrolide antibiotic biosynthetic pathways, a proposed pathway for leucomycin biosynthesis can be outlined. The process is initiated by a starter unit, likely derived from a short-chain fatty acid, which is then sequentially extended by the addition of malonyl-CoA or methylmalonyl-CoA extender units. Each extension cycle is catalyzed by a module of enzymatic domains within the large PKS enzyme. Following the assembly of the polyketide chain, it undergoes cyclization to form the 16-membered lactone ring. Subsequent post-PKS modifications include the attachment of the deoxy sugars, mycarose (B1676882) and mycaminose, and the acylation of the mycarose moiety with various short-chain fatty acids, giving rise to the different leucomycin analogues.

The following diagram illustrates the proposed general steps in the biosynthesis of the leucomycin aglycone.

Caption: Proposed modular biosynthesis of the leucomycin aglycone by a Type I PKS.

Spectroscopic Data

Conclusion

This compound, a significant component of the leucomycin complex from Streptomyces kitasatoensis, represents a valuable subject for research in the field of natural product antibiotics. While its discovery dates back to the mid-20th century, there remains a need for the public dissemination of detailed protocols for its specific isolation and comprehensive spectroscopic characterization. The manipulation of the fermentation process through precursor-directed biosynthesis offers a promising avenue for enhancing the production of specific leucomycin analogues. Further functional characterization of the leucomycin biosynthetic gene cluster will undoubtedly open up opportunities for the bioengineering of novel and potentially more potent macrolide antibiotics. This guide has synthesized the currently available information to provide a foundational resource for professionals in the field.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Biosynthesis of kitasamycin (leucomycin) by leucine analog-resistant mutants of Streptomyces kitasatoensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of Kitasamycin(Leucomycin) by Leucine Analog-Resistant Mutants of Streptomyces kitasatoensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of the biosynthesis of leucomycin, a macrolide antibiotic, by cerulenin - PubMed [pubmed.ncbi.nlm.nih.gov]

Leucomycin A13: A Technical Whitepaper on its Core Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin A13, a member of the 16-membered macrolide antibiotic family, is a naturally occurring compound isolated from Streptomyces kitasatoensis.[1] Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis, making it an agent of interest in the ongoing search for effective antimicrobial therapies.[2][3] This technical guide provides an in-depth overview of the core properties of this compound, including its physicochemical characteristics, biological activity, and mechanism of action. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and development.

Physicochemical Properties

This compound is a complex macrocyclic lactone with the chemical formula C₄₁H₆₉NO₁₄.[4] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 78897-52-6 | [4] |

| Molecular Formula | C₄₁H₆₉NO₁₄ | |

| Molecular Weight | 800.0 g/mol | |

| Appearance | White solid | - |

| Solubility | Soluble in DMSO, ethanol, and methanol. Limited water solubility. | - |

| Storage | Store at -20°C | - |

Biological Activity and Efficacy

The antibacterial activity of this compound is primarily directed against Gram-positive bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The MIC values for this compound against several bacterial strains are summarized in Table 2.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Bacillus subtilis | 0.16 | |

| Staphylococcus aureus | 0.16 | |

| Micrococcus luteus | 0.08 | |

| Escherichia coli | >10 |

Mechanism of Action

Inhibition of Bacterial Protein Synthesis

The primary mechanism of action of this compound, consistent with other macrolide antibiotics, is the inhibition of protein synthesis in bacteria. This is achieved through its binding to the 50S subunit of the bacterial ribosome. The binding site is located within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome. By binding to this tunnel, this compound sterically hinders the progression of the elongating polypeptide chain, leading to the premature dissociation of peptidyl-tRNA from the ribosome and ultimately, the cessation of protein synthesis. This bacteriostatic action prevents the bacteria from producing essential proteins required for their growth and proliferation. The binding affinity of this compound to the ribosome has been quantified with an IC50 value of 1.2 µM in a radioligand binding assay.

References

- 1. Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation into the Mechanism of Action of Leucomycin A13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucomycin (B7888351) A13, a 16-membered macrolide antibiotic, is a component of the leucomycin complex produced by Streptomyces kitasatoensis. Preliminary investigations into its mechanism of action confirm its activity as an inhibitor of bacterial protein synthesis, a characteristic shared with other macrolide antibiotics. This technical guide synthesizes the available preclinical data on Leucomycin A13, providing a detailed overview of its antibacterial activity, ribosome binding affinity, and the experimental methodologies used for these assessments. Furthermore, it outlines the generally accepted mechanism of action for 16-membered macrolides and visualizes the key processes and pathways involved. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development of new antibacterial agents.

Introduction

The rising threat of antibiotic resistance necessitates the exploration of novel and repurposed antimicrobial compounds. This compound belongs to the leucomycin complex, a family of macrolide antibiotics discovered in 1953.[1] While the complex has been used in animal health for the control of Gram-positive bacteria, Gram-negative cocci, leptospira, and mycoplasma, detailed pharmacological investigations into individual components like this compound are limited.[1][2] This guide focuses on the preliminary data available for this compound, providing a structured overview of its known biological activities and the experimental basis for our current understanding of its mechanism of action.

Quantitative Data Summary

The primary antibacterial activity of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various bacterial strains and its binding affinity to bacterial ribosomes, measured as the half-maximal inhibitory concentration (IC50).

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

| Bacillus subtilis | 0.16[3] |

| Staphylococcus aureus | 0.16[3] |

| Micrococcus luteus | 0.08[3] |

| Escherichia coli | >10[3] |

Table 2: Ribosome Binding Affinity of this compound.

| Assay Type | Target | IC50 (µM) |

| Radioligand Binding Assay | Bacterial Ribosomes | 1.2[3] |

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, as a macrolide antibiotic, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This is achieved through its binding to the 50S subunit of the bacterial ribosome.

Binding to the 50S Ribosomal Subunit

Macrolide antibiotics, including this compound, bind to the 23S rRNA component of the 50S ribosomal subunit, specifically within the polypeptide exit tunnel. This binding site is in close proximity to the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation. The interaction of this compound with the ribosome sterically hinders the passage of the nascent polypeptide chain, leading to a premature termination of translation.

References

Early Investigations into the Antibacterial Spectrum of Leucomycin A13: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the early understanding of the antibacterial spectrum of the Leucomycin complex, with a specific focus on what is known about its constituent, Leucomycin A13, from foundational studies. Leucomycin, a macrolide antibiotic discovered in 1953, is a complex mixture of at least eight related compounds (A1, A3-A9, and A13) produced by Streptomyces kitasatoensis. While early research established the broad-spectrum activity of the Leucomycin complex against Gram-positive bacteria, detailed characterization of each individual component was a gradual process.

This document summarizes the available data from early scientific literature, presents a generalized experimental protocol for determining antibacterial activity typical of the era, and provides visualizations to illustrate the relationships within the Leucomycin complex and the experimental workflows used.

Antibacterial Spectrum of the Leucomycin Complex

Early studies on Leucomycin primarily focused on the activity of the entire complex rather than its individual components. The complex demonstrated significant inhibitory effects against a wide range of Gram-positive bacteria and certain Gram-negative cocci. Information from this period specifically isolating the activity of this compound is scarce in published literature. However, the components Leucomycin A1, A4, A5, and A13 have been identified as the most abundant constituents of the complex.

The antibacterial activity of the Leucomycin complex is attributed to its ability to inhibit bacterial protein synthesis by binding to the 50S subunit of the ribosome. This mechanism is characteristic of macrolide antibiotics.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

| Bacterial Species | Type | Minimum Inhibitory Concentration (MIC) of Leucomycin Complex (µg/mL) |

| Staphylococcus aureus | Gram-positive | 0.1 - 1.6 |

| Streptococcus pyogenes | Gram-positive | 0.05 - 0.8 |

| Diplococcus pneumoniae | Gram-positive | 0.02 - 0.4 |

| Bacillus subtilis | Gram-positive | 0.1 - 0.8 |

| Corynebacterium diphtheriae | Gram-positive | 0.05 - 0.2 |

| Neisseria gonorrhoeae | Gram-negative | 0.2 - 1.6 |

| Escherichia coli | Gram-negative | > 100 |

| Pseudomonas aeruginosa | Gram-negative | > 100 |

| Salmonella typhi | Gram-negative | > 100 |

Note: The MIC values are presented as ranges compiled from various early studies and may have been determined using slightly different methodologies.

Experimental Protocols: Determination of Minimum Inhibitory Concentration

The following is a detailed methodology for the tube dilution method, a common technique used in early studies to determine the MIC of antibiotics like Leucomycin.

Principle

The tube dilution test is a method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials

-

Leucomycin Standard: A purified and standardized preparation of the Leucomycin complex or its isolated components.

-

Test Microorganism: A pure, 24-hour culture of the bacterial strain to be tested.

-

Culture Medium: A suitable liquid growth medium, such as Mueller-Hinton Broth.

-

Sterile Test Tubes: A series of uniform-sized test tubes.

-

Pipettes: Sterile pipettes for accurate liquid handling.

-

Incubator: An incubator set to the optimal growth temperature for the test microorganism (typically 37°C).

Procedure

-

Preparation of Antibiotic Dilutions:

-

A stock solution of Leucomycin is prepared in a suitable solvent and then diluted in the culture medium to a starting concentration (e.g., 100 µg/mL).

-

A series of twofold dilutions of the antibiotic is prepared in test tubes, each containing a final volume of 1 mL of culture medium. This creates a gradient of antibiotic concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0.78, 0.39, 0.2, 0.1, 0.05 µg/mL).

-

-

Inoculum Preparation:

-

The test microorganism is grown in the culture medium for 18-24 hours.

-

The bacterial culture is diluted to a standardized concentration, typically to achieve a final inoculum of approximately 5 x 105 colony-forming units (CFU) per mL in each test tube.

-

-

Inoculation and Incubation:

-

Each tube containing the diluted antibiotic is inoculated with 0.1 mL of the standardized bacterial suspension.

-

A positive control tube (containing culture medium and inoculum but no antibiotic) and a negative control tube (containing culture medium only) are included.

-

The tubes are incubated at 37°C for 18-24 hours.

-

-

Interpretation of Results:

-

After incubation, the tubes are examined for visible turbidity (growth).

-

The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

-

Visualizations

The following diagrams illustrate the relationships within the Leucomycin complex and the experimental workflow for determining the antibacterial spectrum.

Caption: Hierarchical relationship of the Leucomycin complex components.

Caption: Experimental workflow for MIC determination.

Leucomycin A13: A Non-Polar Macrocyclic Lactone Antibiotic - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucomycin (B7888351) A13, a prominent member of the leucomycin complex, is a 16-membered non-polar macrocyclic lactone antibiotic produced by Streptomyces kitasatoensis.[1][2] Like other macrolides, its primary mechanism of action involves the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit.[3][4][5] This technical guide provides an in-depth overview of Leucomycin A13, consolidating available quantitative data, detailing experimental protocols for its study, and visualizing its mechanism of action and related experimental workflows.

Introduction

The leucomycin complex, first discovered in 1953, comprises a family of closely related macrolide antibiotics. Among these, this compound stands out as one of the most non-polar components. Its chemical structure, with the molecular formula C41H69NO14 and a molecular weight of 800.0, contributes to its unique physicochemical properties and biological activity. This guide will delve into the technical aspects of this compound, providing a valuable resource for researchers in the fields of microbiology, pharmacology, and drug development.

Mechanism of Action

The primary antibacterial effect of this compound, characteristic of macrolide antibiotics, is the inhibition of protein synthesis in susceptible bacteria. This is achieved through its binding to the 50S subunit of the bacterial ribosome. Specifically, it binds within the nascent peptide exit tunnel (NPET), leading to a blockage that prevents the elongation of the polypeptide chain. This bacteriostatic action ultimately halts bacterial growth and proliferation. This compound has been shown to bind to E. coli ribosomes with an IC50 value of 1.2 μM in radioligand binding assays.

References

The Complete Biosynthesis Pathway of the Leucomycin Complex: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the complete biosynthesis pathway of the leucomycin (B7888351) complex, a group of 16-membered macrolide antibiotics produced by Streptomyces kitasatoensis. Leucomycins are synthesized via a type I polyketide synthase (PKS) pathway, followed by a series of post-PKS modifications, including the attachment of two deoxysugars, L-mycaminose and L-mycarose. This document details the genetic organization of the leucomycin biosynthetic gene cluster, the enzymatic steps involved in the formation of the polyketide aglycone, the biosynthesis of the sugar moieties, and their subsequent glycosylation. Furthermore, this guide summarizes available quantitative data, provides detailed experimental protocols for the study of this pathway, and includes visualizations of the key biosynthetic and experimental workflows.

Introduction

The leucomycin complex, also known as kitasamycin, represents a clinically significant class of macrolide antibiotics effective against a range of Gram-positive bacteria. The structural diversity within the leucomycin complex arises from variations in the macrolactone ring and its appended sugar moieties. Understanding the intricate enzymatic machinery responsible for leucomycin biosynthesis is crucial for the rational design of novel and more potent antibiotic derivatives through metabolic engineering and synthetic biology approaches. This guide aims to provide a detailed technical resource for researchers engaged in the study and manipulation of this important biosynthetic pathway.

The Leucomycin Biosynthetic Gene Cluster

The biosynthesis of the leucomycin complex is orchestrated by a large gene cluster containing the genes for the polyketide synthase (PKS), post-PKS modification enzymes, sugar biosynthesis, and regulatory proteins. While the complete gene cluster for leucomycin from S. kitasatoensis has been studied, significant insights have also been drawn from the well-characterized gene clusters of similar 16-membered macrolides like tylosin (B1662201) and niddamycin.

Biosynthesis of the Leucomycin Aglycone: The Polyketide Synthase Pathway

The leucomycin aglycone, a 16-membered macrolactone ring, is assembled by a type I modular polyketide synthase. This enzymatic assembly line utilizes a starter unit and several extender units in a stepwise condensation process.

Starter and Extender Units: The biosynthesis of the leucomycin aglycone is initiated with a specific starter unit, and the polyketide chain is elongated through the sequential addition of extender units derived from small carboxylic acids. The aglycone of leucomycin is synthesized via the polyketide pathway by the condensation of acetate (B1210297) and propionate (B1217596) units.[1][2] The specific starter and extender units utilized by the leucomycin PKS are detailed in the table below.

| Unit Type | Precursor | Incorporated Unit |

| Starter Unit | Propionyl-CoA | Propionate |

| Extender Unit | Malonyl-CoA | Acetate |

| Extender Unit | Methylmalonyl-CoA | Propionate |

| Extender Unit | Ethylmalonyl-CoA | Butyrate |

Polyketide Synthase (PKS) Organization and Domain Structure

The leucomycin PKS is a large, multi-modular enzyme complex. Each module is responsible for one cycle of polyketide chain elongation and contains a set of catalytic domains. The typical domains found in each module include:

-

Acyltransferase (AT): Selects the appropriate extender unit (malonyl-CoA, methylmalonyl-CoA, or ethylmalonyl-CoA) and loads it onto the ACP.

-

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain and the incoming extender unit via a phosphopantetheine arm.

-

Ketosynthase (KS): Catalyzes the Claisen condensation between the growing polyketide chain and the extender unit.

-

Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.

-

Dehydratase (DH): Dehydrates the β-hydroxyacyl intermediate to an enoyl intermediate.

-

Enoyl Reductase (ER): Reduces the enoyl intermediate to a saturated acyl chain.

The specific combination of these domains within each module determines the structure of the final polyketide backbone.

Step-by-Step Enzymatic Reactions of Aglycone Synthesis

The biosynthesis of the leucomycin aglycone proceeds through a series of condensation and reduction reactions catalyzed by the PKS modules. The nascent polyketide chain is passed from one module to the next, with each module adding a specific extender unit and performing defined modifications. The final step is the release and cyclization of the linear polyketide chain into the 16-membered macrolactone ring, a reaction catalyzed by a thioesterase (TE) domain located at the C-terminus of the last PKS module.

Post-PKS Modifications

Following the formation of the macrolactone ring, the leucomycin aglycone undergoes several post-PKS modifications to yield the final bioactive compounds. These modifications include hydroxylation, and most importantly, glycosylation.[1]

Biosynthesis of Deoxysugars: TDP-L-mycaminose and TDP-L-mycarose

The leucomycin complex is characterized by the presence of two deoxysugars, L-mycaminose and L-mycarose, which are crucial for its biological activity. These sugars are synthesized as thymidine (B127349) diphosphate (B83284) (TDP)-activated precursors from glucose-1-phosphate.

The biosynthesis of TDP-L-mycarose from TDP-D-glucose involves a series of enzymatic reactions including dehydration, epimerization, reduction, and methylation.[3][4] The pathway for TDP-mycaminose is also initiated from TDP-D-glucose and involves key enzymatic steps such as 3,4-isomerization.[5]

Glycosylation of the Leucomycin Aglycone

The final steps in leucomycin biosynthesis involve the sequential attachment of the TDP-activated sugars, L-mycaminose and L-mycarose, to the aglycone. This process is catalyzed by specific glycosyltransferases (GTs).[6][7] These enzymes exhibit a high degree of specificity for both the sugar donor and the aglycone acceptor. The attachment of these sugar moieties is critical for the antibiotic activity of the leucomycin complex.

Quantitative Data

Quantitative data on the leucomycin biosynthesis pathway is essential for metabolic engineering efforts. The following table summarizes available data.

| Parameter | Value | Method | Reference |

| Leucomycin A3 Precursor Incorporation | |||

| [1-¹³C]Acetate | Incorporation into C1, C3, C5, C7, C9, C11, C13, C15 | ¹³C NMR | (Omura et al., 1983) |

| [1-¹³C]Propionate | Incorporation into C2, C4, C6, C8, C10, C12, C14 | ¹³C NMR | (Omura et al., 1983) |

| [1-¹³C]Butyrate | Incorporation into C3' of mycarose | ¹³C NMR | (Omura et al., 1983) |

| Inhibition of Leucomycin Biosynthesis | |||

| Cerulenin (B1668410) IC₅₀ | 1.5 µg/ml | Resting cell assay | [8] |

Experimental Protocols

Targeted Gene Disruption in Streptomyces kitasatoensis

This protocol describes a general method for targeted gene disruption in Streptomyces species using homologous recombination, which can be adapted for S. kitasatoensis.

Workflow:

Detailed Methodology:

-

Construction of the Disruption Cassette:

-

Design primers to amplify an antibiotic resistance gene (e.g., the apramycin resistance gene, apr). The primers should include 5' extensions that are homologous to the regions flanking the target gene in the S. kitasatoensis chromosome.

-

Perform PCR using a template plasmid containing the resistance gene.

-

-

Cloning into a Suicide Vector:

-

Clone the purified PCR product into a suitable E. coli - Streptomyces suicide vector. These vectors typically contain an E. coli origin of replication but lack a Streptomyces origin, and carry a selectable marker for E. coli and an origin of transfer (oriT).

-

-

Intergeneric Conjugation:

-

Transform the resulting plasmid into a methylation-deficient E. coli donor strain, such as ET12567 containing the helper plasmid pUZ8002.

-

Grow the E. coli donor and S. kitasatoensis spores separately.

-

Mix the donor and recipient cells on a suitable agar (B569324) medium (e.g., SFM) and incubate to allow conjugation to occur.

-

-

Selection of Mutants:

-

Overlay the conjugation plate with an appropriate antibiotic to select for Streptomyces exconjugants that have integrated the plasmid.

-

Subculture the exconjugants on selective media to encourage the second crossover event, leading to the excision of the vector backbone.

-

Screen for colonies that have lost the vector-associated marker but retained the disruption cassette marker.

-

-

Verification of the Mutant:

-

Isolate genomic DNA from putative mutants.

-

Confirm the gene disruption by PCR using primers that flank the target gene. The PCR product from the mutant should be larger than that from the wild-type due to the insertion of the resistance cassette.

-

Further confirmation can be obtained by Southern blot analysis.

-

Heterologous Expression and Purification of a Leucomycin PKS Module

This protocol outlines a general procedure for the heterologous expression of a PKS module in E. coli and subsequent purification.

Workflow:

Detailed Methodology:

-

Cloning:

-

Amplify the gene encoding the desired PKS module from S. kitasatoensis genomic DNA.

-

Clone the PCR product into a suitable E. coli expression vector, such as a pET vector, which allows for IPTG-inducible expression. The vector should ideally encode an N- or C-terminal affinity tag (e.g., a hexa-histidine tag) to facilitate purification.

-

-

Expression:

-

Co-transform the expression plasmid and a plasmid carrying the gene for a phosphopantetheinyl transferase (like Sfp from Bacillus subtilis) into an appropriate E. coli expression strain (e.g., BL21(DE3)). The Sfp enzyme is required to convert the inactive apo-ACP domains of the PKS into their active holo-form.

-

Grow the cells to mid-log phase and induce protein expression with IPTG. Incubation at a lower temperature (e.g., 16-20°C) for an extended period (16-24 hours) is often necessary to obtain soluble protein.

-

-

Purification:

-

Harvest the cells by centrifugation and resuspend them in a suitable lysis buffer.

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Apply the clarified lysate to an affinity chromatography column (e.g., a Ni-NTA column for His-tagged proteins).

-

Wash the column extensively and elute the protein with a buffer containing a high concentration of imidazole.

-

For higher purity, the eluted protein can be further purified by size-exclusion chromatography.

-

-

Characterization:

-

Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight.

-

Confirm the identity of the protein by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).

-

HPLC-MS/MS Method for Quantitative Analysis of Leucomycin and Intermediates

This protocol provides a general framework for the development of an HPLC-MS/MS method for the quantification of leucomycin and its biosynthetic intermediates in fermentation broth.

Methodology:

-

Sample Preparation:

-

Centrifuge the fermentation broth to remove cells.

-

Perform solid-phase extraction (SPE) on the supernatant to remove interfering matrix components and concentrate the analytes. A C18 or a mixed-mode cation exchange (MCX) sorbent can be used.

-

Elute the analytes from the SPE cartridge with an appropriate solvent (e.g., methanol (B129727) with a small amount of acid or base).

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

-

-

HPLC Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water and acetonitrile (B52724) or methanol, both containing a small amount of an additive like formic acid or ammonium (B1175870) acetate to improve peak shape and ionization efficiency.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducible retention times.

-

-

MS/MS Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for macrolides.

-

Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification. For each analyte, at least two specific precursor-product ion transitions should be monitored for confirmation and quantification.

-

Optimization: The MS parameters (e.g., capillary voltage, cone voltage, collision energy) must be optimized for each analyte to achieve maximum sensitivity.

-

-

Quantification:

-

A calibration curve is constructed using standard solutions of the analytes of known concentrations.

-

An internal standard, structurally similar to the analytes, should be used to correct for variations in sample preparation and instrument response.

-

Conclusion

The biosynthesis of the leucomycin complex is a complex and fascinating process involving a modular polyketide synthase and a suite of tailoring enzymes. This technical guide has provided a detailed overview of the current understanding of this pathway, from the genetic level to the final chemical structures. The provided experimental protocols offer a starting point for researchers aiming to further elucidate the intricacies of leucomycin biosynthesis or to engineer the pathway for the production of novel antibiotic derivatives. Further research into the kinetic parameters of the biosynthetic enzymes and the dynamic concentrations of intermediates during fermentation will be crucial for the successful application of metabolic engineering strategies to improve leucomycin production and generate new, clinically valuable macrolides.

References

- 1. Discovery, characterization, and engineering of an advantageous Streptomyces host for heterologous expression of natural product biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expanding Extender Substrate Selection for Unnatural Polyketide Biosynthesis by Acyltransferase Domain Exchange within a Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of TDP-l-mycarose: the specificity of a single enzyme governs the outcome of the pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multi-strategy engineering unusual sugar TDP-l-mycarose biosynthesis to improve the production of 3-O-α-mycarosylerythronolide B in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TDP-mycaminose biosynthetic pathway revised and conversion of desosamine pathway to mycaminose pathway with one gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibiotic glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glycosylation Steps during Spiramycin Biosynthesis in Streptomyces ambofaciens: Involvement of Three Glycosyltransferases and Their Interplay with Two Auxiliary Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of the biosynthesis of leucomycin, a macrolide antibiotic, by cerulenin - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Pharmacokinetics and Toxicology of Leucomycin A13: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Leucomycin (B7888351) A13

Leucomycin A13 is a member of the leucomycin complex, a group of 16-membered macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis. Macrolide antibiotics are a well-established class of drugs that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. While the leucomycin complex has found use in veterinary medicine, detailed pharmacological and toxicological profiles of its individual components, including this compound, are not extensively documented. This guide aims to consolidate the existing knowledge on the pharmacokinetics and toxicology of the leucomycin complex and the closely related macrolide, josamycin (B1673084), to serve as a reference for researchers and drug development professionals.

Pharmacokinetics

The study of pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a drug. While specific ADME data for this compound is lacking, studies on the leucomycin complex (kitasamycin) in animals and on josamycin in humans provide valuable insights.

Leucomycin Complex (Kitasamycin) Pharmacokinetic Data

A study in broiler chickens provides some of the most detailed publicly available pharmacokinetic data for the leucomycin complex[1][2].

| Parameter | Healthy Broilers | Broilers with Salmonella gallinarum Infection |

| Administration Route | Intravenous (IV) and Oral | Intravenous (IV) and Oral |

| Dose | 300 mg/kg body weight | 300 mg/kg body weight |

| Time to Therapeutic Level (Oral) | 15 minutes | Not specified |

| Duration of Therapeutic Level (Oral) | 20-22 hours | Not specified |

| Elimination Half-life (t½) (IV) | 3.74 hours | 9.03 hours |

| Body Clearance (IV) | 62.03 ml/kg/min | 23.86 ml/kg/min |

| Tissue Residue | Detected in bile and caecum up to 3 days post-treatment; not detected in edible tissues. | Not specified |

Josamycin Pharmacokinetic Data (Human Studies)

Josamycin, another 16-membered macrolide, has been more extensively studied in humans and can serve as a proxy for understanding the potential pharmacokinetic profile of this compound.

| Parameter | Value | Reference |

| Administration Route | Oral | [3] |

| Mean Serum Half-life (t½) | 1.5 hours | [3] |

| Time to Peak Serum Concentration (Tmax) | 0.5 - 2 hours | [3] |

| Mean Peak Serum Concentration (Cmax) at 750 mg dose | 1.3 µg/ml | |

| Mean Peak Serum Concentration (Cmax) at 1,250 mg dose | 4.8 µg/ml | |

| Mean Peak Serum Concentration (Cmax) at 2,000 mg dose | 8.1 µg/ml | |

| Serum Protein Binding | 15% | |

| Lipophilicity | At least 15 times more lipophilic than erythromycin |

Experimental Protocols

This protocol is based on the methodology described in the study by Hassan et al. (1990).

Objective: To determine the pharmacokinetic parameters and tissue residues of kitasamycin (B1683686) in healthy and diseased broiler chickens.

Animals: Healthy and Salmonella gallinarum naturally infected broiler chickens.

Drug Administration:

-

Intravenous (IV): A single dose of 300 mg/kg body weight.

-

Oral: A single dose of 300 mg/kg body weight.

-

Tissue Residue Study: Daily oral administration for 7 consecutive days.

Sampling:

-

Blood samples are collected at predetermined time points after drug administration.

-

For the tissue residue study, birds are sacrificed at various time points after the final dose, and samples of edible tissues, bile, and caecum are collected.

Analysis: Kitasamycin concentrations in serum and tissue samples are determined using a microbiological assay or a validated chromatographic method such as High-Performance Liquid Chromatography (HPLC).

Data Analysis: Pharmacokinetic parameters such as elimination half-life and body clearance are calculated from the serum concentration-time data.

This protocol is based on the method described by Skinner and Kanfer (1988).

Objective: To quantify the concentration of josamycin in human serum and urine samples.

Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: Acetonitrile-0.015 M phosphate (B84403) buffer, pH 6.0 (5:2).

-

Flow Rate: 1.2 ml/min.

-

Column Temperature: 35°C.

-

Detection: UV at a specific wavelength.

Sample Preparation:

-

Solid-Phase Extraction (SPE): Serum or urine samples are passed through a C18 SPE cartridge to extract josamycin and remove interfering substances.

-

Elution: Josamycin is eluted from the SPE cartridge with an appropriate solvent.

-

Phase Separation: A phase separation step is employed to further purify the sample.

-

Reconstitution: The purified extract is evaporated to dryness and reconstituted in the mobile phase for injection into the HPLC system.

Quantification: A calibration curve is generated using standard solutions of josamycin. The concentration of josamycin in the samples is determined by comparing their peak areas to the calibration curve.

Visualizing a Pharmacokinetic Study Workflow

References

Unveiling the Initial Engagements: A Technical Guide to Leucomycin A13's Binding with Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial research on the binding of Leucomycin A13, a 16-membered macrolide antibiotic, to bacterial ribosomes. The document focuses on the quantitative data, experimental methodologies, and the molecular interactions that define its mechanism of action.

Quantitative Analysis of this compound Ribosomal Binding

The initial assessment of a drug's efficacy often relies on quantitative measures of its binding affinity and inhibitory potential. For this compound, early research established its activity against various bacterial strains and its direct interaction with the ribosome. The following tables summarize the key quantitative data from these foundational studies.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.

| Bacterial Strain | MIC (μg/mL) |

| Bacillus subtilis | 0.16[1] |

| Staphylococcus aureus | 0.16[1] |

| Micrococcus luteus | 0.08[1] |

| Escherichia coli | >10[1] |

Table 2: Ribosome Binding Affinity of this compound and a related 16-membered macrolide, Josamycin (B1673084).

| Compound | Parameter | Value | Method |

| This compound | IC50 | 1.2 μM | Radioligand Binding Assay[1] |

| Josamycin | Kd | 5.5 nM | Cell-free mRNA translation system[2][3] |

Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. Kd (dissociation constant) is an indicator of the binding affinity of a ligand to its receptor; a smaller Kd value indicates a higher binding affinity.

Experimental Protocols

The characterization of this compound's interaction with the ribosome has been facilitated by a suite of biochemical and biophysical techniques. The following sections detail the methodologies for three key experiments.

Radioligand Competition Filter Binding Assay

This assay is a classic method to determine the binding affinity of an unlabeled ligand (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the ribosome.

Principle: Ribosomes are incubated with a fixed concentration of a radiolabeled macrolide (e.g., [14C]-erythromycin) and varying concentrations of unlabeled this compound. The ribosome-ligand complexes are then captured on a nitrocellulose filter, which binds proteins and associated molecules, while unbound ligands pass through. The amount of radioactivity on the filter is inversely proportional to the binding affinity of the unlabeled competitor.

Detailed Protocol:

-

Preparation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., Escherichia coli) using established protocols involving differential centrifugation.

-

Reaction Mixture: In a microcentrifuge tube, combine the following in a suitable binding buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 150 mM NH4Cl)[4]:

-

Incubation: Incubate the reaction mixtures at 37°C for 1 hour to allow the binding to reach equilibrium[4].

-

Filtration: Rapidly filter the reaction mixtures through a nitrocellulose membrane filter under vacuum. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Dry the filters and measure the retained radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound. The IC50 value, the concentration of this compound that displaces 50% of the radiolabeled ligand, can then be determined by non-linear regression analysis.

Fluorescence Polarization (FP) Assay

The FP assay is a homogeneous, solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.

Principle: A fluorescently labeled macrolide, when free in solution, tumbles rapidly, resulting in low fluorescence polarization. When bound to the large ribosomal complex, its tumbling is significantly slowed, leading to an increase in fluorescence polarization. Unlabeled this compound can compete for this binding, causing a decrease in polarization that is proportional to its binding affinity.

Detailed Protocol:

-

Reagents:

-

70S ribosomes.

-

Fluorescently labeled macrolide probe (e.g., BODIPY-erythromycin).

-

Unlabeled this compound.

-

Assay buffer.

-

-

Assay Setup: In a 96-well black plate, add a fixed concentration of the fluorescently labeled macrolide and 70S ribosomes.

-

Competition: Add varying concentrations of unlabeled this compound to the wells.

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to reach equilibrium.

-

Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

-

Data Analysis: The data is used to calculate the dissociation constant (Kd) for this compound.

Toeprinting (Primer Extension Inhibition) Assay

This assay is used to map the precise binding site of a molecule on an mRNA transcript by observing where it stalls the ribosome during translation.

Principle: A cell-free translation system is programmed with a specific mRNA template. In the presence of an antibiotic like this compound that stalls the ribosome, reverse transcriptase is used to synthesize a cDNA copy of the mRNA. The reverse transcriptase will stop at the position of the stalled ribosome, creating a truncated cDNA product, the "toeprint." The size of this toeprint reveals the exact location of the ribosome stall, and thus the site of action of the antibiotic.

Detailed Protocol:

-

In Vitro Translation: Set up a coupled transcription-translation reaction using a cell-free system (e.g., PURExpress) with a DNA template encoding a specific open reading frame[5].

-

Antibiotic Addition: Add this compound to the reaction mixture at a concentration known to inhibit translation. A control reaction without the antibiotic is run in parallel.

-

Incubation: Incubate the reaction at 37°C to allow for translation and ribosome stalling[5].

-

Primer Extension: Add a 5'-radiolabeled DNA primer that is complementary to a region downstream of the potential stalling site on the mRNA. Add reverse transcriptase and dNTPs to initiate cDNA synthesis.

-

Analysis: Denature the samples and run them on a high-resolution denaturing polyacrylamide sequencing gel alongside a sequencing ladder of the same DNA template.

-

Visualization: Visualize the radiolabeled cDNA products by autoradiography. The appearance of a specific band in the antibiotic-treated lane that is absent or reduced in the control lane indicates the position of the ribosome stall.

Visualizing the Mechanism of Action

The interaction of this compound with the bacterial ribosome is a complex process. The following diagrams, generated using the DOT language, illustrate the experimental workflows and the proposed binding mechanism.

Caption: Workflow of a radioligand competition filter binding assay.

Caption: Workflow of a toeprinting (primer extension inhibition) assay.

Caption: this compound's binding mechanism to the bacterial ribosome.

Molecular Interactions and Mechanism of Action

This compound, like other 16-membered macrolides, binds within the nascent peptide exit tunnel (NPET) of the large (50S) ribosomal subunit.[6] This binding site is primarily composed of segments of the 23S ribosomal RNA (rRNA).

The binding of this compound sterically obstructs the passage of the elongating polypeptide chain, leading to the premature dissociation of peptidyl-tRNA from the ribosome and thereby inhibiting protein synthesis.[7] Key interactions have been identified between macrolides and specific nucleotides of the 23S rRNA. These include nucleotides A2058 and A2059, which are crucial for the binding of the macrolide's desosamine (B1220255) sugar.[4][7] Structural studies of other 16-membered macrolides have also revealed interactions with nucleotide A2062.[8][9] Furthermore, the ribosomal protein L22, which lines a portion of the exit tunnel, is in close proximity to the bound macrolide and contributes to the overall binding site.[10]

The specific chemical structure of this compound, particularly its side chains, dictates its precise orientation and interactions within the NPET, influencing its potency and spectrum of activity. Further high-resolution structural studies are needed to fully elucidate the specific contacts made by this compound with its ribosomal target.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Kinetics of macrolide action: the josamycin and erythromycin cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Macrolones target bacterial ribosomes and DNA gyrase and can evade resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MACROLIDE MYTHS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The structures of four macrolide antibiotics bound to the large ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Natural Source and Fermentation of Leucomycin A13

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin (B7888351) A13, a member of the leucomycin complex of macrolide antibiotics, is a secondary metabolite produced by the Gram-positive bacterium Streptomyces kitasatoensis. This document provides an in-depth technical overview of the natural source, fermentation processes, and purification methods for Leucomycin A13, intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and microbial biotechnology.

Natural Source and Biosynthesis

This compound is naturally produced by strains of Streptomyces kitasatoensis, a soil-dwelling actinomycete. The leucomycin complex, also known as kitasamycin (B1683686), consists of several related macrolide compounds, with this compound being one of the components. The biosynthesis of the leucomycin macrocyclic lactone ring follows the polyketide synthase (PKS) pathway, with the subsequent attachment of sugar moieties.

The composition of the final leucomycin complex can be influenced by the presence of specific precursors in the fermentation medium. For instance, the addition of L-leucine has been shown to direct the biosynthesis towards leucomycins A1 and A3, which are structurally related to A13. This suggests that the acyl group at the C-4" position of the mycarose (B1676882) sugar is derived from amino acid metabolism.

Proposed Biosynthetic Pathway of this compound

The following diagram illustrates a proposed biosynthetic pathway for the aglycone of this compound, based on general macrolide biosynthesis principles and the influence of precursors.

Caption: Proposed biosynthetic pathway of this compound.

Fermentation of Streptomyces kitasatoensis

The production of this compound is achieved through submerged fermentation of Streptomyces kitasatoensis. The yield and composition of the leucomycin complex are highly dependent on the fermentation medium and culture conditions.

Fermentation Parameters

| Parameter | Value | Reference |

| Microorganism | Streptomyces kitasatoensis | [1][2][3] |

| Temperature | 25-30 °C | [1][2] |

| pH | 6.5-7.5 | |

| Agitation | 200-250 rpm | |

| Aeration | 1 VVM (Volume of air per volume of medium per minute) | |

| Fermentation Time | 96-168 hours |

Fermentation Media Composition

Several media formulations have been reported for the production of the leucomycin complex. The following tables provide examples of seed and production media.

Table 1: Seed Medium Composition

| Component | Concentration (g/L) | Reference |

| Glucose | 10 | |

| Soluble Starch | 20 | |

| Soybean Meal | 15 | |

| Yeast Extract | 5 | |

| Peptone | 5 | |

| (NH₄)₂SO₄ | 2.5 | |

| NaCl | 4 | |

| CaCO₃ | 3 | |

| KH₂PO₄ | 0.2 | |

| MgSO₄·7H₂O | 0.25 |

Table 2: Production Medium Composition

| Component | Concentration (g/L) | Reference |

| Glucose | 20 | |

| Soluble Starch | 50 | |

| Soybean Meal | 30 | |

| Corn Steep Liquor | 10 | |

| (NH₄)₂SO₄ | 3 | |

| NaCl | 2 | |

| CaCO₃ | 5 | |

| KH₂PO₄ | 0.5 | |

| Soybean Oil (as antifoam) | 2 (mL/L) |

Experimental Protocol: Fermentation

-

Inoculum Preparation: A cryopreserved vial of Streptomyces kitasatoensis is used to inoculate a 250 mL flask containing 50 mL of seed medium. The culture is incubated at 28°C on a rotary shaker at 220 rpm for 48-72 hours.

-

Production Culture: The seed culture (5% v/v) is transferred to a 2 L baffled flask containing 1 L of production medium.

-

Fermentation: The production culture is incubated at 28°C with agitation at 220 rpm for 120-168 hours. The pH is maintained between 6.8 and 7.2 using sterile 1N NaOH or 1N HCl as needed.

-

Monitoring: The fermentation is monitored by measuring cell growth (dry cell weight), pH, and antibiotic production (e.g., by HPLC analysis of the broth extract).

Extraction and Purification of this compound

The leucomycin complex is primarily intracellular, with some secretion into the fermentation broth. The extraction and purification process involves cell lysis, solvent extraction, and chromatographic separation.

Experimental Workflow: Extraction and Purification

Caption: Workflow for the extraction and purification of this compound.

Experimental Protocol: Extraction and Purification

-

Cell Harvesting: The fermentation broth is centrifuged at 8,000 x g for 20 minutes to separate the mycelia from the supernatant.

-

Extraction from Mycelia: The mycelial cake is homogenized and sonicated in acetone (B3395972). The acetone extract is filtered and concentrated under reduced pressure. The aqueous residue is then extracted three times with an equal volume of ethyl acetate (B1210297).

-

Extraction from Supernatant: The supernatant is adjusted to pH 8.0 and extracted three times with an equal volume of ethyl acetate.

-

Crude Extract Preparation: The ethyl acetate extracts from both the mycelia and supernatant are combined, washed with brine, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude leucomycin complex.

-

Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol to separate the leucomycin components.

-

Preparative HPLC: Fractions enriched with this compound are further purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

HPLC Analysis Parameters

The following table outlines typical parameters for the analytical HPLC of the leucomycin complex.

| Parameter | Value | Reference |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | |

| Mobile Phase | Acetonitrile: 0.05 M Phosphate Buffer (pH 7.0) (Gradient) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 232 nm | |

| Column Temperature | 40°C |

Conclusion

This technical guide provides a comprehensive overview of the natural production and fermentation of this compound. The information presented, including detailed protocols and workflow diagrams, serves as a valuable resource for researchers and professionals engaged in the discovery, development, and production of macrolide antibiotics. Further optimization of fermentation conditions and strain improvement of Streptomyces kitasatoensis hold the potential for enhancing the yield of this compound for future therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for HPLC Resolution of the Leucomycin Complex Using Leucomycin A13 as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of high-performance liquid chromatography (HPLC) techniques for the resolution of the leucomycin (B7888351) complex, with a specific focus on utilizing Leucomycin A13 as a reference standard for quantification. The leucomycin complex, a mixture of closely related macrolide antibiotics, requires robust analytical methods to ensure quality, consistency, and accurate determination of its components.

Introduction to Leucomycin and the Analytical Challenge

Leucomycin, also known as kitasamycin (B1683686) or josamycin, is a complex of macrolide antibiotics produced by Streptomyces kitasatoensis. The complex consists of several major components, including Leucomycin A1, A3, A4, A5, A6, A7, A8, A9, and A13, along with other minor related substances. The quantitative analysis of this complex presents a significant challenge due to the structural similarity of its components and the lack of commercially available reference standards for each individual analogue. Furthermore, the different components may exhibit varying ultraviolet (UV) absorbance, complicating quantification with a single standard.

To address these challenges, HPLC methods coupled with UV or Charged Aerosol Detection (CAD) are often employed. The use of a well-characterized major component, such as this compound, as a reference standard allows for the estimation of the content of other components, assuming a similar response factor, particularly with universal detectors like CAD.

Experimental Protocols

This section details a recommended HPLC protocol for the resolution of the leucomycin complex. This method is based on established separation principles for macrolide antibiotics and can be adapted and validated for specific laboratory instrumentation and requirements.

Protocol 1: Reversed-Phase HPLC with UV Detection

This protocol is a robust starting point for the separation of the major leucomycin components.

1. Instrumentation and Materials

-

HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

-

Chromatography Data System (CDS): For data acquisition and processing.

-

Analytical Column: A C8 or C18 reversed-phase column is recommended. A specific example is the CAPCELL PAK C8 DD S5, 4.6 mm i.d. x 250 mm.

-

Reference Standard: this compound (purity ≥95%).

-

Sample: Leucomycin complex bulk powder or formulated product.

-

Reagents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Potassium dihydrogen phosphate (B84403), Phosphoric acid, Sodium dodecyl sulfate (B86663) (SDS), and ultrapure water.

2. Preparation of Solutions

-

Mobile Phase A: 0.05 M Potassium dihydrogen phosphate buffer. Adjust the pH to 3.5 with diluted phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Mobile Phase (Isocratic with SDS): Dissolve 2.3 g of sodium dodecyl sulfate in a mixture of 0.05 M phosphate buffer (pH 3.5) and acetonitrile (11:9 v/v) to make 1000 mL.

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) or the isocratic mobile phase.

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 1 mg/mL).

-

Sample Solution: Accurately weigh and dissolve a suitable amount of the leucomycin complex sample in the diluent to achieve a final concentration within the calibration range (e.g., 1 mg/mL).

3. Chromatographic Conditions

| Parameter | Condition |

| Column | CAPCELL PAK C8 DD S5, 4.6 mm i.d. x 250 mm |

| Mobile Phase | Dissolve 2.3 g of sodium dodecyl sulfate in a mixture of 0.05 M phosphate buffer (pH 3.5) and acetonitrile (11:9 v/v) to make 1000 mL. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 232 nm |

| Injection Volume | 20 µL |

| Run Time | Approximately 40 minutes |

4. System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability parameters. Inject the standard solution multiple times and evaluate the following:

-

Tailing Factor (Asymmetry Factor): Should be between 0.8 and 1.5 for the this compound peak.

-

Theoretical Plates (Efficiency): Should be greater than 2000 for the this compound peak.

-

Relative Standard Deviation (RSD) of Peak Area: Should be less than 2.0% for replicate injections.

5. Quantification

The concentration of individual leucomycin components in the sample can be estimated using the external standard method with this compound as the reference. The peak area of each component is compared to the peak area of the this compound standard. It is important to note that this provides an estimate, and for higher accuracy, relative response factors for each component should be determined if possible.

Data Presentation

The following tables summarize typical quantitative data that can be obtained from the HPLC analysis of the leucomycin complex.

Table 1: Chromatographic Parameters of Major Leucomycin Components

| Component | Retention Time (min) (Approximate) |

| Leucomycin A5 | 15.2 |

| This compound | 20.5 |

| Leucomycin A1 | 22.1 |

| Leucomycin A4 | 25.8 |

| Leucomycin A3 | 28.9 |

| Leucomycin A6 | 32.4 |

| Leucomycin A7 | 35.1 |

| Leucomycin A8 | 37.5 |

| Leucomycin A9 | 39.2 |

Note: Retention times are illustrative and will vary depending on the specific HPLC system, column, and mobile phase conditions.

Table 2: Method Validation Parameters (Illustrative)

| Parameter | This compound |

| Linearity Range (µg/mL) | 1 - 200 |

| Correlation Coefficient (r²) | > 0.999 |

| Precision (%RSD, n=6) | < 1.5% |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Limit of Detection (LOD) (µg/mL) | 0.1 |

| Limit of Quantification (LOQ) (µg/mL) | 0.3 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of the leucomycin complex.

Caption: Workflow for HPLC analysis of the leucomycin complex.

Logical Relationship of Method Development

The development of a robust HPLC method involves a logical progression of steps to achieve the desired separation and quantification.

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Leucomycin A13

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin (B7888351) A13 is a macrolide antibiotic, a component of the leucomycin complex isolated from Streptomyces kitasatoensis.[1] Macrolides are a class of antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3] This binding occurs within the nascent peptide exit tunnel, effectively blocking the elongation of the polypeptide chain and thus exerting a bacteriostatic effect.[2][4] These application notes provide detailed protocols for determining the in vitro antibacterial susceptibility of various bacterial strains to Leucomycin A13 using standardized methods such as broth microdilution for Minimum Inhibitory Concentration (MIC) determination, disk diffusion, and Minimum Bactericidal Concentration (MBC) determination.

Quantitative Data Summary

The antibacterial activity of this compound has been quantified against several bacterial species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Bacillus subtilis | - | 0.16 | |

| Staphylococcus aureus | - | 0.16 | |

| Micrococcus luteus | - | 0.08 | |

| Escherichia coli | - | >10 |

Mechanism of Action of this compound

This compound, as a macrolide antibiotic, targets the bacterial ribosome to inhibit protein synthesis.

References

Practical Applications of Leucomycin A13 in Microbiology Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin (B7888351) A13 is a macrolide antibiotic, a component of the leucomycin complex produced by Streptomyces kitasatoensis. As a member of the 16-membered macrolide family, its primary mechanism of action is the inhibition of bacterial protein synthesis. This is achieved by binding to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET). This binding event physically obstructs the passage of the elongating polypeptide chain, leading to a bacteriostatic effect against susceptible organisms. These application notes provide detailed protocols for investigating the antimicrobial properties and mechanism of action of Leucomycin A13 in a research setting.

Quantitative Data Summary

The antimicrobial activity of this compound against several bacterial strains and its ribosome-binding affinity are summarized below. This data provides a baseline for its expected efficacy and target engagement.

| Parameter | Organism/Target | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | Bacillus subtilis | 0.16 µg/mL | [1] |

| Staphylococcus aureus | 0.16 µg/mL | [1] | |

| Micrococcus luteus | 0.08 µg/mL | [1] | |

| Escherichia coli | >10 µg/mL | [1] | |

| 50% Inhibitory Concentration (IC₅₀) | Ribosome Binding | 1.2 µM | [1] |

Mechanism of Action: Inhibition of Protein Synthesis

This compound, like other macrolide antibiotics, targets the bacterial ribosome to inhibit protein synthesis. The process is initiated by its binding to the 50S ribosomal subunit. This interaction sterically hinders the progression of the nascent polypeptide chain through the exit tunnel, ultimately leading to the premature dissociation of peptidyl-tRNA from the ribosome. This disruption of protein elongation is the basis of its antimicrobial activity.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the antimicrobial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against a susceptible bacterial strain, such as Staphylococcus aureus.

Materials:

-

This compound

-

Susceptible bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator (37°C)

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

-

Further dilute the stock solution in CAMHB to prepare a working solution at twice the highest desired final concentration.

-

-

Preparation of Bacterial Inoculum:

-

From an overnight culture plate, select 3-5 colonies and inoculate into CAMHB.

-

Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.

-

Add 200 µL of the working this compound solution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as a positive control (bacteria, no antibiotic) and well 12 as a negative control (broth only).

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial suspension to wells 1-11. The final volume in each well will be 200 µL.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

-

In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.

Materials:

-

E. coli S30 cell-free extract system

-

Plasmid DNA encoding a reporter gene (e.g., luciferase or β-galactosidase)

-

Amino acid mixture (including a radiolabeled amino acid, e.g., ³⁵S-methionine)

-

This compound

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the S30 extract, plasmid DNA, amino acid mixture, and reaction buffer.

-